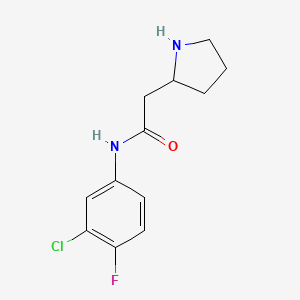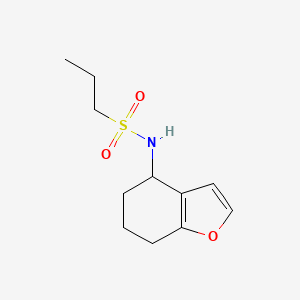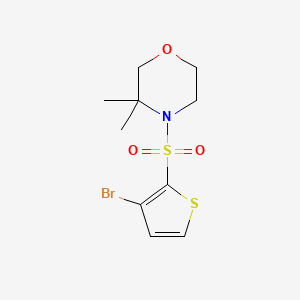![molecular formula C8H18N2O2S B7587877 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine, also known as TDZD-8, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TDZD-8 was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity.
作用機序
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine is a selective inhibitor of GSK-3, an enzyme that plays a role in various cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. GSK-3 is also implicated in the development of various diseases, including neurodegenerative diseases and cancer.
By inhibiting GSK-3 activity, this compound can modulate various signaling pathways and cellular processes, leading to its therapeutic effects. For example, this compound can activate the Wnt/β-catenin signaling pathway, which is involved in neuronal survival and regeneration. This compound can also inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal and cell models. For example, this compound can increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and regeneration.
This compound can also modulate the levels of various cytokines and chemokines, which are involved in inflammation and immune responses. Additionally, this compound can inhibit the activity of various kinases and phosphatases, which play a role in cellular signaling and metabolism.
実験室実験の利点と制限
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GSK-3, which allows for precise modulation of cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability in animal models.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound can have off-target effects on other kinases and enzymes, which can complicate data interpretation. Additionally, this compound can have different effects depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine. One area of interest is in the development of more potent and selective inhibitors of GSK-3, which can have improved therapeutic effects and fewer off-target effects.
Another area of research is in the identification of novel therapeutic applications for this compound. For example, this compound has been shown to have potential in the treatment of diabetes and obesity, as it can improve insulin sensitivity and regulate glucose metabolism.
Overall, this compound is a promising compound with potential therapeutic applications in various fields of research. Further studies are needed to fully understand its mechanism of action and therapeutic potential.
合成法
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine is synthesized through a multi-step process that involves the reaction of 2-aminoethanethiol with 2-bromoacetyl bromide to form 2-(bromoacetyl)ethanethiol. This intermediate is then reacted with thiosemicarbazide to form 2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethylamine, which is subsequently reacted with propan-2-amine to form this compound.
科学的研究の応用
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine has been studied extensively for its potential therapeutic applications in various fields of research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases.
Another area of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-8(2)9-4-6-10-5-3-7-13(10,11)12/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOABXVTSRJMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)


![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)